5-Phenyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyloxan-2-one: is an organic compound with the molecular formula C₁₁H₁₂O₂ . It is a member of the oxanone family, characterized by a six-membered ring containing one oxygen atom and a ketone functional group. . It is a versatile compound with applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Phenyloxan-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-phenyl-1,3-dioxane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring closure to form the desired oxanone .
Industrial Production Methods:
In an industrial setting, the production of this compound can be achieved through a similar cyclization process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
5-Phenyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of phenylacetic acid or benzoic acid derivatives.
Reduction: Formation of 5-phenyloxan-2-ol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
5-Phenyloxan-2-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the preparation of more complex molecules .
Biology:
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and antioxidant properties .
Medicine:
The compound is explored for its potential therapeutic applications. It is a subject of research in the development of new drugs, particularly those targeting specific biological pathways .
Industry:
In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its pleasant aroma makes it a valuable component in the formulation of perfumes and food additives .
Mechanism of Action
The mechanism of action of 5-Phenyloxan-2-one involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its chemical structure and functional groups .
Comparison with Similar Compounds
- 3-Phenyloxan-2-one
- 2-Phenyloxan-2-one
- 5-Phenyl-2H-pyran-2-one
Comparison:
5-Phenyloxan-2-one is unique due to its specific ring structure and the position of the phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it different from other similar compounds. For example, 3-Phenyloxan-2-one has the phenyl group at a different position, leading to variations in reactivity and applications .
Properties
CAS No. |
62618-74-0 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-phenyloxan-2-one |
InChI |
InChI=1S/C11H12O2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
BRYIUUALAMTDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.